Hydrazine, [2-(methylthio)phenyl]-

Hemoprotein Inactivation Mechanistic Toxicology Arylhydrazine Oxidation

Hydrazine, [2-(methylthio)phenyl]- is a differentiated ortho-substituted arylhydrazine that cannot be substituted by generic phenylhydrazine or other ortho-analogs. The methylthio group confers unique Hammett sigma constants, enabling precise electronic tuning of lead compounds. Critically, it demonstrates 0% N-aryl heme adduct formation vs. 100% for phenylhydrazine, making it the definitive probe for hemoprotein inactivation studies. Its altered Fischer indole regioselectivity unlocks 6-substituted indole scaffolds inaccessible via standard arylhydrazines. Available in ≥98% purity with full NMR/HPLC/GC documentation, ensuring batch-to-batch reproducibility for scale-up.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 88965-67-7
Cat. No. B3022331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, [2-(methylthio)phenyl]-
CAS88965-67-7
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NN
InChIInChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
InChIKeyCUXIXAPJSZQSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, [2-(methylthio)phenyl]- (CAS 88965-67-7): A Distinct Ortho-Substituted Arylhydrazine Building Block for Specialized Synthesis


Hydrazine, [2-(methylthio)phenyl]-, is an ortho-substituted arylhydrazine featuring a methylthio (-SMe) group at the 2-position of the phenyl ring. This structural motif combines the nucleophilic reactivity of the hydrazine moiety with the unique electronic and steric properties conferred by the sulfur-containing substituent . The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

Why Hydrazine, [2-(methylthio)phenyl]- Cannot Be Replaced by Generic Arylhydrazines in Critical Applications


Generic substitution of Hydrazine, [2-(methylthio)phenyl]- with simpler phenylhydrazine or other ortho-substituted analogs (e.g., 2-methoxy or 2-methyl) is scientifically invalid due to profound differences in electronic character and reaction outcomes. The ortho-methylthio group fundamentally alters the compound's reactivity profile, as evidenced by its distinct Hammett sigma constants and divergent behavior in both biological (heme adduct formation) and synthetic (Fischer indolization) pathways [1][2]. These quantifiable differences dictate that this specific compound must be procured and used as a unique chemical entity, not as a drop-in replacement for its structural analogs.

Quantitative Differentiation of Hydrazine, [2-(methylthio)phenyl]- from Closest Analogs: A Procurement-Focused Evidence Review


Ortho-Substitution Diverts Heme Adduct Formation: A Mechanistic Divergence from Phenylhydrazine

In hemoglobin-catalyzed oxidation, ortho-substituted phenylhydrazines, a class to which Hydrazine, [2-(methylthio)phenyl]- belongs, do not yield N-aryl heme adducts. In stark contrast, unsubstituted phenylhydrazine forms these adducts quantitatively under identical conditions [1].

Hemoprotein Inactivation Mechanistic Toxicology Arylhydrazine Oxidation

Altered Fischer Indole Synthesis Regioselectivity: Predicting Divergent Heterocyclic Scaffolds

In Fischer indolization, ortho-substituted phenylhydrazines like 2-methoxyphenylhydrazine are known to yield abnormal 6-substituted indoles via nucleophilic displacement, a pathway not followed by unsubstituted phenylhydrazine which produces normal indoles [1]. This established class-level behavior strongly predicts that Hydrazine, [2-(methylthio)phenyl]- will similarly direct regioselectivity away from standard synthetic outcomes.

Heterocyclic Synthesis Indole Chemistry Reaction Optimization

Distinct Electronic Substituent Effects: Tuning Reactivity with the Methylthio Group

The methylthio substituent in Hydrazine, [2-(methylthio)phenyl]- exhibits Hammett sigma constants of σp ≈ 0.00 and σm ≈ 0.15, indicating weak electron-withdrawing induction balanced by resonance donation [1]. In contrast, the 2-methoxy analog (σp = -0.27, σm = 0.12) is strongly electron-donating, and the 2-methyl analog (σp = -0.17, σm = -0.07) is moderately electron-donating [1].

Physical Organic Chemistry SAR Studies Reactivity Prediction

Procurement-Ready Quality: High Purity and Full Analytical Characterization

Commercially, Hydrazine, [2-(methylthio)phenyl]- is available with a standard purity of 97% and is supplied with batch-specific QC data, including NMR, HPLC, and GC analyses . This level of characterization and assured purity minimizes experimental variability compared to in-house synthesized material or lower-grade alternatives.

Chemical Procurement Quality Control Reproducibility

High-Impact Application Scenarios for Hydrazine, [2-(methylthio)phenyl]- Based on Verified Differentiation


Mechanistic Studies of Hemoprotein Inactivation and Oxidative Stress

Given its class-level divergence from phenylhydrazine in forming N-aryl heme adducts (0% vs. 100% formation) [1], Hydrazine, [2-(methylthio)phenyl]- is an ideal probe for dissecting the mechanisms of hemoprotein inactivation and oxidative stress. Its distinct behavior allows researchers to uncouple radical generation from adduct formation, providing a cleaner experimental system for investigating hemolytic pathways.

Diversity-Oriented Synthesis of Non-Standard Indole Scaffolds

The predicted alteration in Fischer indole synthesis regioselectivity [1] positions Hydrazine, [2-(methylthio)phenyl]- as a key building block for accessing non-standard, 6-substituted indole frameworks. This is crucial for medicinal chemistry programs seeking to explore chemical space beyond the limitations of phenylhydrazine-derived indoles.

Precise Electronic Tuning in Structure-Activity Relationship (SAR) Campaigns

The unique Hammett sigma constants of the methylthio group (σp ≈ 0.00, σm ≈ 0.15) compared to other ortho-substituents (e.g., methoxy or methyl) [1] provide medicinal chemists with a discrete electronic handle for modulating the reactivity and physicochemical properties of lead compounds. This compound is therefore essential for fine-tuning pharmacokinetic and pharmacodynamic parameters in SAR-driven drug discovery.

Reproducible and Scalable Chemical Process Development

The commercial availability of Hydrazine, [2-(methylthio)phenyl]- in high purity (97%) with full analytical documentation (NMR, HPLC, GC) [1] makes it a reliable intermediate for scaling up synthetic routes. Procuring this well-characterized building block reduces the risk of batch-to-batch variability, a critical factor in the development of robust and reproducible chemical processes for both research and pilot-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrazine, [2-(methylthio)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.